molecular formula C9H18N2 B15072066 7-Methyl-7-azaspiro[3.5]nonan-1-amine

7-Methyl-7-azaspiro[3.5]nonan-1-amine

Katalognummer: B15072066
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: CRVZHKIXTZELOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-7-azaspiro[35]nonan-1-amine is a chemical compound with the molecular formula C9H18N2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7-azaspiro[3.5]nonan-1-amine typically involves the following steps:

    Formation of the Spirocyclic Structure: The initial step involves the formation of the spirocyclic structure. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Amination: The final step involves the introduction of the amine group. This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-7-azaspiro[3.5]nonan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Wissenschaftliche Forschungsanwendungen

7-Methyl-7-azaspiro[3.5]nonan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique spirocyclic structure makes it useful in the design of novel materials with specific properties.

    Biology: It can be used in the study of biological pathways and mechanisms involving spirocyclic compounds.

    Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 7-Methyl-7-azaspiro[3.5]nonan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Methyl-7-azaspiro[3.5]nonan-2-amine: Similar structure but with the amine group at a different position.

    7-Methyl-7-azaspiro[3.5]nonan-3-amine: Another positional isomer with the amine group at the third position.

Uniqueness

7-Methyl-7-azaspiro[3.5]nonan-1-amine is unique due to the specific positioning of the amine group, which can influence its chemical reactivity and biological activity. This positional specificity can lead to different pharmacological profiles and applications compared to its isomers.

Eigenschaften

Molekularformel

C9H18N2

Molekulargewicht

154.25 g/mol

IUPAC-Name

7-methyl-7-azaspiro[3.5]nonan-3-amine

InChI

InChI=1S/C9H18N2/c1-11-6-4-9(5-7-11)3-2-8(9)10/h8H,2-7,10H2,1H3

InChI-Schlüssel

CRVZHKIXTZELOY-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(CCC2N)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.